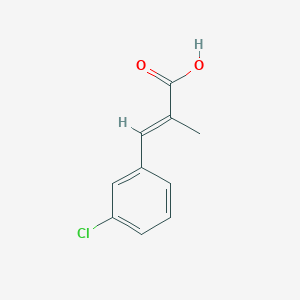
3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-phenyl)-2-methyl-acrylic acid is an organic compound with a molecular formula of C10H9ClO2 This compound features a chlorinated phenyl ring attached to a methyl-substituted acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid typically involves the reaction of 3-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(3-Chloro-phenyl)-2-methyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-chloro-phenyl)-2-methyl-propanoic acid.
Reduction: Formation of 3-(3-chloro-phenyl)-2-methyl-propanol.
Substitution: Formation of 3-(3-amino-phenyl)-2-methyl-acrylic acid or 3-(3-mercapto-phenyl)-2-methyl-acrylic acid.
科学研究应用
3-(3-Chloro-phenyl)-2-methyl-acrylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-phenyl)-2-methyl-acrylic acid
- 3-(3-Bromo-phenyl)-2-methyl-acrylic acid
- 3-(3-Methyl-phenyl)-2-methyl-acrylic acid
Uniqueness
3-(3-Chloro-phenyl)-2-methyl-acrylic acid is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The position of the chlorine atom can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZPQKRDHNWQS-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2920228.png)
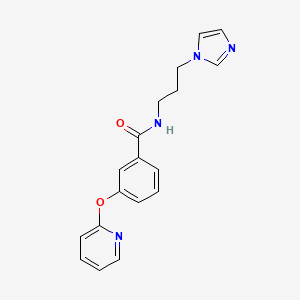
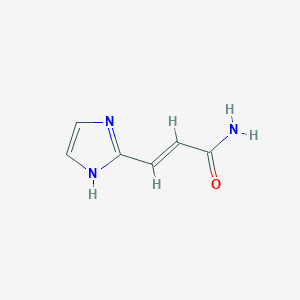
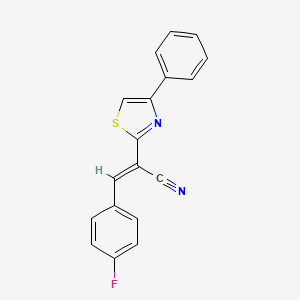
![4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2920232.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)
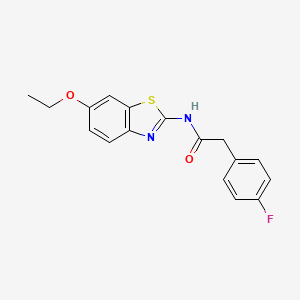
![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)
